![molecular formula C46H64ClN3O3PRu B6289693 [1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)(PCy3)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride, Nitro-LatMet CAS No. 1544328-53-1](/img/structure/B6289693.png)
[1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)(PCy3)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride, Nitro-LatMet
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Overview
Description
“[1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)(PCy3)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride, Nitro-LatMet]” is a complex compound . It is a type of N-heterocyclic carbene (NHC) ligand . This compound is used as a catalyst for various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves several steps. The base compound, 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene, can be synthesized using a variety of methods . One such method involves the reaction of an imine with chloromethyl ethyl ether .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a ruthenium(II) ion coordinated to a tricyclohexylphosphine (PCy3) group, a 2-oxobenzylidene group, and a 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene group .Chemical Reactions Analysis
This compound is used as a catalyst in various chemical reactions . It is particularly useful in olefin metathesis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its form (powder), melting point (140 °C), and storage temperature (−20°C) .Scientific Research Applications
Catalytic Behavior and Thermal Stability
The incorporation of sterically demanding carbene ligands like 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene in ruthenium olefin metathesis catalysts significantly influences their catalytic properties and thermal stability. This modification enhances the catalysts' performance in terms of their catalytic activity and thermal stability compared to their counterparts without these ligands (Huang et al., 1999).
Catalytic Activity and Recyclability
When grafted to polymer supports, ruthenium catalysts featuring ligands such as 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene show effective catalytic activity for ring-closing metathesis. These catalysts are not only efficient but also exhibit qualities like recyclability and functional group tolerance, making them comparable to their homogeneous counterparts (Jafarpour et al., 2002).
Boomerang Catalysts
Polymer-supported ruthenium catalysts with ligands like 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene demonstrate "boomerang" behavior as catalysts for ring-closing metathesis. They display high levels of reactivity, recyclability, and are functional group tolerant. These catalysts excel with both dienes and moderately hindered substrates, adding to their versatility in chemical reactions (Jafarpour & Nolan, 2000).
Mechanism of Action
Target of Action
It is known that this compound is a type of n-heterocyclic carbene (nhc) ligand . NHCs are known to bind with metal pre-catalysts to form complexes that show high catalytic activity .
Mode of Action
Nhcs like nitro-latmet are known to interact with their targets (metal pre-catalysts) to form complexes . These complexes can then act as catalysts for various chemical reactions .
Biochemical Pathways
It’s known that nhcs can be involved in various chemical reactions as catalysts . The specific reactions and downstream effects would depend on the nature of the metal pre-catalyst and the reaction conditions.
Result of Action
As a catalyst, nitro-latmet could potentially facilitate various chemical reactions, leading to the formation of new compounds .
properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide;chloro-[(2-hydroxy-5-nitrophenyl)methylidene]ruthenium;tricyclohexylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C18H33P.C7H5NO3.ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5-4-6(8(10)11)2-3-7(5)9;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-4,9H;1H;/q;;;;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVYQOLCRPPPOP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC(=C(C=C1[N+](=O)[O-])C=[Ru]Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64ClN3O3PRu |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide;chloro-[(2-hydroxy-5-nitrophenyl)methylidene]ruthenium;tricyclohexylphosphane |
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